molecular formula C27H22ClN3O2S B2372607 2-((4-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034315-90-5

2-((4-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2372607
CAS RN: 2034315-90-5
M. Wt: 488
InChI Key: GPDUXDPJLXZOFA-UHFFFAOYSA-N
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Description

2-((4-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H22ClN3O2S and its molecular weight is 488. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Research on related compounds includes the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities, suggesting potential pharmaceutical applications (A. Abu‐Hashem et al., 2020).
  • Eco-friendly synthesis of new pyridopyrimidinone derivatives has been reported, with evaluations showing their effectiveness as corrosion inhibitors, indicating applications in materials science (Y. Abdallah et al., 2018).
  • Studies on molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones highlight the importance of these compounds in the development of materials with electronic and optical applications (M. Beytur, Ihsan Avinca, 2021).

Antimicrobial and Antifungal Properties

  • Synthesis of novel benzothiazole pyrimidine derivatives demonstrated significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (S. Maddila et al., 2016).
  • Another study on the congested Ru(dps)2 or Ru(dprs)2 core promotes sulfur inversion in N,S-chelate thioethers containing CH2R and 2-pyridyl or 2-pyrimidinyl groups, indicating potential applications in catalysis and organometallic chemistry (G. Tresoldi et al., 2002).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-33-23-10-6-5-9-20(23)16-31-26(32)25-24(22(15-29-25)19-7-3-2-4-8-19)30-27(31)34-17-18-11-13-21(28)14-12-18/h2-15,29H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDUXDPJLXZOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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